molecular formula C15H16N4O2 B5844779 N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide CAS No. 4874-80-0

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide

Katalognummer B5844779
CAS-Nummer: 4874-80-0
Molekulargewicht: 284.31 g/mol
InChI-Schlüssel: PTGNZHCVQGQKEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole-and-quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical and biological properties .


Synthesis Analysis

The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis and others . The first synthesis of this class of compounds was described in 1911 by Michaelis .


Molecular Structure Analysis

The structure of 1H-Pyrazolo[3,4-b]quinoline consists of a pyrazole and a quinoline fragment . The parent structure can be modified with a number of substituents .


Chemical Reactions Analysis

The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines which upon substitution yielded the final compound with good yield under tetrahydrofuran solvent medium .

Wissenschaftliche Forschungsanwendungen

Synthesis of Quinolinyl-Pyrazoles

Quinolinyl-pyrazoles are synthesized by chemists through new strategies on par with the reported methods . The synthesized molecules are then screened for their efficacy against typical drugs in the market .

Pharmacological Applications

Quinolinyl-pyrazoles have been found to be pharmacologically important . They are believed to be less toxic and more potent, making them suitable for the treatment of various health threats .

Anticancer Properties

Quinoline derivatives, including pyrazolo[3,4-b]quinoline, have shown promising anticancer properties . They are being explored as potential therapeutic agents in cancer treatment .

Antioxidant Properties

Quinoline derivatives also exhibit antioxidant properties . They can neutralize free radicals, which are harmful compounds that can cause damage to cells in the body .

Anti-Inflammatory Properties

These compounds have demonstrated anti-inflammatory activities . This makes them potential candidates for the development of drugs to treat inflammatory diseases .

Antimalarial Properties

Historically, quinoline derivatives have been used in the treatment of malaria . The culture of quinine, a quinoline derivative, started from 1820 for the treatment of malaria .

Anti-SARS-CoV-2 Properties

In the wake of the COVID-19 pandemic, quinoline derivatives have been studied for their anti-SARS-CoV-2 properties . They could potentially be used in the development of treatments for COVID-19 .

Antituberculosis Properties

Quinoline derivatives have shown antituberculosis activities . They are being explored for their potential use in the treatment of tuberculosis .

Zukünftige Richtungen

Research on 1H-Pyrazolo[3,4-b]quinolines has increased due to its versatility in many significant fields and because of its distinctive battle which is associated with the bioassay and its interaction with the cells . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods .

Eigenschaften

IUPAC Name

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-3-19-15-11(14(18-19)17-13(20)9-21-2)8-10-6-4-5-7-12(10)16-15/h4-8H,3,9H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGNZHCVQGQKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359040
Record name N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4874-80-0
Record name N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.